Ethyl benzimidate hydrochloride
Overview
Description
Ethyl benzimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is a white solid that is soluble in water and slightly soluble in DMSO and methanol . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research .
Mechanism of Action
Target of Action
Ethyl benzimidate hydrochloride is primarily used as a synthetic intermediate . The specific targets of this compound are not well-documented in the literature, which is common for synthetic intermediates. These compounds are typically used in the synthesis of other complex molecules, rather than interacting with biological targets directly.
Mode of Action
The mode of action of this compound is related to its role as a synthetic intermediate. It has been reported to react with certain amino acids in ethanol to yield specific products . For example, it reacts with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It also reacts with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .
Action Environment
The action of this compound as a synthetic intermediate is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, it is stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility is slightly in DMSO and Methanol , which can affect its reactivity in different solvents.
Preparation Methods
Ethyl benzimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with ethanol in the presence of hydrochloric acid . The reaction conditions typically include refluxing the mixture for several hours to yield the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl benzimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.
Condensation Reactions: It reacts with D-penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate.
Common reagents used in these reactions include ethanol, triethylamine, and various hydrochloride salts. The major products formed from these reactions are thiazole and thiazoline derivatives .
Scientific Research Applications
Ethyl benzimidate hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Ethyl benzimidate hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl acetimidate hydrochloride: Similar in structure but with an acetimidate group instead of a benzimidate group.
Benzyl 2,2,2-trichloroacetimidate: Similar in structure but with a benzyl group and a trichloroacetimidate group.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms, which are distinct from those formed by its similar compounds .
Properties
IUPAC Name |
ethyl benzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODZVIMSNXSQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063791 | |
Record name | Ethyl iminobenzoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-86-8 | |
Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5333-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl benzimidate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl iminobenzoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl iminobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWZ9GU8WBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of ethyl benzimidate hydrochloride in the context of the provided research papers?
A1: this compound serves as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with aroylhydrazines to produce aroylhydrazones of ethyl benzoate, which can be further transformed into 5-aryl-2-phenyl-1,3,4-oxadiazoles or 4-amino-5-aryl-3-phenyl(4H)-1,2,4-triazoles. [] Additionally, it plays a crucial role in synthesizing the sodium salt of [18O]benzyl alcohol. This salt is then used to produce 8-[18O]hydroxy-2′-deoxyguanosine, a valuable internal standard for quantifying oxidative DNA damage marker 8-hydroxy-2′-deoxyguanosine. [, ]
Q2: What spectroscopic data is available for the compounds derived from this compound in these studies?
A2: The research on aroylhydrazones of ethyl benzoate [] provides insights into the IR, NMR, and UV spectroscopic characteristics of these derivatives, offering valuable information about their structural properties.
Q3: Why is the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine significant in the context of oxidative DNA damage research?
A3: 8-[18O]hydroxy-2′-deoxyguanosine serves as an internal standard in mass spectrometry analysis to accurately quantify 8-hydroxy-2′-deoxyguanosine (oh8dG) [, ]. This compound is a critical biomarker for oxidative DNA damage, making its precise measurement crucial for understanding the impact of oxidative stress on DNA integrity and potential disease development.
Q4: Are there alternative methods to synthesize 8-[18O]hydroxy-2′-deoxyguanosine without using this compound?
A4: The provided research papers focus specifically on utilizing this compound as a key precursor for the multi-step synthesis of 8-[18O]hydroxy-2′-deoxyguanosine [, ]. Exploring alternative synthetic routes would require further research and analysis of different chemical pathways.
Q5: What are the potential applications of the 1,2,4-triazole Schiff base and amine derivatives synthesized in the research?
A5: While the specific paper detailing these derivatives [] does not provide in-depth information about their applications, 1,2,4-triazole derivatives, in general, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This suggests that the synthesized compounds may hold potential for further investigation in pharmaceutical research.
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